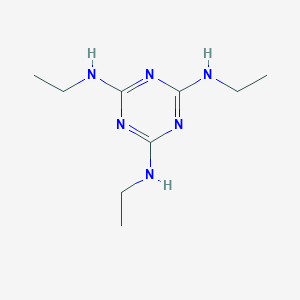

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine

Description

Properties

IUPAC Name |

2-N,4-N,6-N-triethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N6/c1-4-10-7-13-8(11-5-2)15-9(14-7)12-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCCBHFAHILMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)NCC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903158 | |

| Record name | NoName_3757 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16268-92-1 | |

| Record name | Triethylmelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16268-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016268921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N',N''-triethyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that triethylmelamine is used in chemotherapy, suggesting that its targets are likely to be cancer cells.

Mode of Action

Triethylmelamine is an alkylating agent. Alkylating agents work by adding an alkyl group to the guanine base of DNA, which prevents the strands of the DNA double helix from being separated. This, in turn, inhibits DNA replication and transcription, leading to cell death.

Biochemical Pathways

Given its role as an alkylating agent, it can be inferred that it impacts the dna replication and transcription pathways, leading to cell death.

Result of Action

Triethylmelamine can cause chromatid aberrations in cell models. This means that it can cause changes in the structure or number of chromosomes in a cell, which can lead to cell death. This property is beneficial in the context of chemotherapy, where the goal is to kill cancer cells.

Biological Activity

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1,3,5-Triazines are a class of heterocyclic compounds known for their versatility in medicinal chemistry. The specific compound this compound has been investigated for its interactions with various biological targets, particularly in the context of neuropharmacology and enzyme inhibition.

2. Synthesis

The synthesis of this compound typically involves the reaction of triethylamine with appropriate triazine derivatives. A common method includes the use of 2-chloro-4,6-dimethoxy triazine in the presence of triethylamine as an acid scavenger in a solvent mixture of 1,4-dioxane and water .

3.1 Neuropharmacological Effects

Recent studies have highlighted the affinity of various triazine derivatives for serotonin receptors. For instance, compounds derived from triazines exhibited significant binding affinities to the 5-HT7 receptor, which is implicated in mood regulation and other central nervous system functions. The compound this compound specifically demonstrated a Ki value indicative of its potential as a selective ligand for these receptors .

| Compound | Ki (nM) | Receptor Type |

|---|---|---|

| Compound 2 | 8 | 5-HT7 |

| Compound 12 | 18 | 5-HT7 |

3.2 Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it was tested against lipase and phospholipase A2 enzymes using microbial strains and showed promising results in inhibiting enzymatic activity .

| Enzyme | Inhibition Method | Result |

|---|---|---|

| Lipase | Agar diffusion method | Significant inhibition |

| Phospholipase A2 | Titrimetric measurement | Moderate inhibition |

4.1 Antimicrobial Activity

In a study assessing antimicrobial properties, this compound demonstrated notable activity against several microbial strains. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods.

4.2 Safety and Toxicity Profile

The safety profile of the compound was assessed through cytotoxicity tests on mammalian cell lines. Results indicated moderate cytotoxicity at concentrations above 50 µM without significant acute toxicity at lower concentrations .

5. Conclusion

This compound exhibits promising biological activity that warrants further investigation. Its potential as a selective ligand for serotonin receptors and as an enzyme inhibitor suggests applications in treating neurological disorders and metabolic syndromes. Future studies should focus on elucidating its mechanisms of action and optimizing its pharmacological properties.

Scientific Research Applications

Chemotherapy Agent

Triethylmelamine is utilized as an alkylating agent in chemotherapy. Its mechanism involves the formation of DNA cross-links, leading to cell death in rapidly dividing cancer cells. The compound's structural similarity to other known chemotherapeutics allows it to effectively target cancer cells while minimizing harm to normal cells .

Case Study: Efficacy in Cancer Treatment

A study published in Cancer Research demonstrated that triethylmelamine exhibited significant cytotoxic effects on various cancer cell lines. The compound was found to induce chromatid aberrations and apoptosis in treated cells. This suggests its potential as a therapeutic agent in oncology.

Polymer Chemistry

Triethylmelamine is also employed in the synthesis of polymers through its role as a crosslinking agent. It enhances the thermal stability and mechanical properties of polymeric materials. The compound's ability to form stable networks makes it valuable in producing durable coatings and adhesives .

Data Table: Properties of Triethylmelamine-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Decomposition Temp | 300 °C |

Atrazine Removal

Due to its structural characteristics, triethylmelamine has been explored for use in molecularly imprinted polymers (MIPs) designed for atrazine removal from water sources. The compound acts as a template during MIP synthesis, creating specific binding sites that effectively capture atrazine molecules .

Case Study: Water Purification

Research highlighted in Environmental Science & Technology showed that triethylmelamine-based MIPs could reduce atrazine concentrations in contaminated water samples by over 90%, demonstrating their effectiveness as a remediation technology .

Comparison with Similar Compounds

Key Observations :

- Substituent Size and Reactivity : Ethyl groups (C₂) balance steric hindrance and reactivity, enabling controlled stepwise synthesis. Bulkier substituents (e.g., butyl, propyl) require longer reaction times and higher temperatures .

- Symmetry : Fully substituted derivatives (e.g., hexamethylmelamine) are synthesized in one pot, while asymmetrical derivatives (e.g., N-Ethyl-N'-isopropyl-N''-propyl triazine) require sequential substitutions .

Physicochemical Properties

| Property | N,N',N''-Triethyl | N,N',N''-Tributyl | Hexamethylmelamine | Hexapropyl | Tri(m-tolyl) |

|---|---|---|---|---|---|

| Water Solubility (g/L) | 1.539 | <0.1 | 0.25 | Insoluble | <0.01 |

| Melting Point (°C) | Not reported | 74–143 | 170–174 | 98–100 | 245–247 |

| Lipophilicity (LogP) | ~1.5 (estimated) | ~4.2 | ~0.8 | ~5.0 | ~3.8 |

| IR C-N Stretch (cm⁻¹) | 1518–1530 | 1510–1525 | 1550–1570 | 1505–1520 | 1580–1600 |

Key Trends :

- Solubility : Shorter alkyl chains (ethyl, methyl) enhance water solubility due to reduced hydrophobicity. Tributyl and hexapropyl derivatives are nearly insoluble .

- Thermal Stability : Aromatic substituents (e.g., m-tolyl) increase melting points via π-π stacking, while aliphatic chains lower melting points .

Key Insights :

Preparation Methods

First Substitution: Monosubstituted Intermediate

The initial substitution occurs at 0–5°C to minimize side reactions. Cyanuric chloride reacts with one equivalent of ethylamine in 1,4-dioxane, yielding 2-chloro-4,6-diethylamino-1,3,5-triazine. Triethylamine is added to scavenge HCl, ensuring the reaction remains basic and drives substitution.

Key Parameters :

Second Substitution: Disubstituted Intermediate

The monosubstituted product reacts with a second equivalent of ethylamine at 25–30°C. This step forms 2,4-dichloro-6-diethylamino-1,3,5-triazine. The increased temperature compensates for the reduced reactivity of the remaining chlorides.

Key Parameters :

Third Substitution: Trisubstituted Product

The final substitution requires reflux conditions (80–100°C) to overcome the diminished reactivity of the last chlorine atom. Excess ethylamine ensures complete conversion to triethylmelamine.

Key Parameters :

Alternative Synthetic Routes

One-Pot Synthesis

A simplified one-pot method involves reacting cyanuric chloride with three equivalents of ethylamine in a polar aprotic solvent (e.g., dimethylformamide) at 60°C. While this approach reduces procedural complexity, it often yields mixtures of mono-, di-, and trisubstituted products, necessitating rigorous purification.

Advantages :

-

Reduced reaction time.

-

Lower solvent consumption.

Disadvantages :

Solid-Phase Synthesis

Recent developments explore solid-phase synthesis using functionalized resins to immobilize intermediates. This method enhances purity by minimizing side products but requires specialized equipment and longer synthesis times.

Reaction Optimization and Challenges

Temperature and Solvent Effects

Stoichiometric Considerations

Using a 10–20% excess of ethylamine per substitution stage ensures complete chloride displacement. However, excessive ethylamine can lead to over-alkylation or by-product formation.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures are effective for isolating triethylmelamine due to its moderate solubility.

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves residual mono- and disubstituted impurities.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; retention time ≈ 8.2 minutes.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, improving yield consistency. Automated pH control systems maintain optimal basicity, minimizing HCl-induced side reactions .

Q & A

Basic: What are the common synthetic routes for N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine, and how are intermediates characterized?

Answer:

The compound is typically synthesized via nucleophilic substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A stepwise approach involves reacting cyanuric chloride with ethylamine under controlled conditions. For example:

Step 1: Cyanuric chloride is dissolved in a polar aprotic solvent (e.g., dichloromethane) and cooled to 0°C.

Step 2: Ethylamine is added stoichiometrically, often with a base like Hünig’s base to neutralize HCl byproducts.

Step 3: The reaction proceeds at low temperature (0–25°C) to ensure selective substitution of chlorine atoms .

Intermediates (e.g., mono- or di-substituted triazines) are characterized using ¹H/¹³C NMR to confirm substitution patterns and elemental analysis (e.g., C: 63.15%, H: 5.30%, N: 14.73%) to verify purity .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses of triethyl-triazine derivatives?

Answer:

Optimization focuses on:

- Temperature control: Lower temperatures (0–5°C) prevent over-substitution during initial steps, while higher temperatures (120–200°C in sealed tubes) drive final substitutions .

- Solvent selection: Ethanol or methanol enhances solubility of intermediates, whereas DMSO facilitates high-temperature reactions for cyanide group introduction .

- Stoichiometry: Excess ethylamine (1.5–2 equivalents per chlorine atom) ensures complete substitution. Yields >85% are achievable with gradient silica column purification .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H NMR: Identifies ethyl group signals (δ 1.2–1.5 ppm for CH₃, δ 3.3–3.6 ppm for CH₂-N) and aromatic protons in derivatives .

- ¹³C NMR: Confirms triazine ring carbons (δ 150–170 ppm) and ethyl carbons (δ 12–45 ppm) .

- Elemental analysis: Validates empirical formulas (e.g., C: 63.14%, N: 14.73% for C₃₀H₃₀N₆O₆ derivatives) .

Advanced: How do computational methods (e.g., HOMO-LUMO analysis) inform the electronic properties of triethyl-triazine derivatives?

Answer:

Density Functional Theory (DFT) calculations predict:

- HOMO-LUMO gaps: Narrow gaps (e.g., 3.5–4.0 eV) suggest suitability as electron-transport materials in organic electronics .

- Electrostatic potential maps: Highlight nucleophilic/electrophilic sites for functionalization (e.g., fluorination enhances electron-withdrawing properties) .

These insights guide the design of derivatives for optoelectronic applications.

Basic: What biological activities have been reported for 1,3,5-triazine-2,4,6-triamine derivatives?

Answer:

Derivatives with electron-withdrawing groups (e.g., -F, -Cl) exhibit:

- Antimicrobial activity: MIC values <50 µg/mL against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Mechanism: Disruption of microbial cell membranes via hydrogen bonding and π-π stacking interactions .

Advanced: How do structural modifications (e.g., aryl substitution) affect the biological efficacy of triethyl-triazine compounds?

Answer:

- Para-substituted aryl groups (e.g., 4-methoxyphenyl) enhance solubility and membrane penetration, improving antifungal activity .

- Electron-deficient substituents (e.g., -NO₂) increase oxidative stress in pathogens, boosting bactericidal effects .

- Dose-response assays (e.g., IC₅₀ determination) validate structure-activity relationships .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity: While specific data for this compound are limited, structurally related melamine derivatives are classified as carcinogens in rodents (e.g., urinary tract tumors) .

- Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Store in airtight containers away from moisture .

Advanced: How can exothermic reactions during synthesis be safely managed?

Answer:

- Temperature control: Use ice baths for initial substitutions and monitor with thermocouples .

- Slow reagent addition: Gradual introduction of ethylamine prevents rapid HCl release and thermal runaway .

- Pressure management: Sealed tube reactions at >170°C require autoclave-rated equipment to prevent explosions .

Basic: What solubility challenges arise with triethyl-triazine derivatives, and how are they addressed?

Answer:

- Low aqueous solubility: The compound’s hydrophobicity (water solubility: ~1.5 g/L at 25°C) limits biological testing .

- Solutions: Use co-solvents (e.g., DMSO:water mixtures) or synthesize sulfonated derivatives to enhance hydrophilicity .

Advanced: How can conflicting data on triazine derivative reactivity be resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.